molecular formula C9H15NO5S B13408326 4-Hydroxy-3-oxobutyl Mercapturic Acid

4-Hydroxy-3-oxobutyl Mercapturic Acid

Cat. No.: B13408326
M. Wt: 249.29 g/mol
InChI Key: RJCFCZLNVYVUHE-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-3-oxobutyl mercapturic acid is a metabolic end product formed from the conjugation of glutathione with electrophilic compounds. It is a type of mercapturic acid, which are suitable biomarkers for exposure to toxicants that are either electrophiles themselves or are metabolized into electrophilic intermediates . This compound is often used in studies related to toxicology and environmental exposure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-3-oxobutyl mercapturic acid typically involves the conjugation of glutathione with electrophilic compounds. This process can be carried out in vitro using specific enzymes that facilitate the conjugation reaction. The reaction conditions usually involve maintaining a physiological pH and temperature to mimic the natural biological environment .

Industrial Production Methods

Industrial production of this compound is not common due to its primary use in research rather than commercial applications. it can be synthesized in laboratory settings using high-throughput methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) for analysis and validation .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3-oxobutyl mercapturic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or disulfides .

Mechanism of Action

The mechanism of action of 4-hydroxy-3-oxobutyl mercapturic acid involves its formation through the conjugation of glutathione with electrophilic compounds. This process detoxifies the electrophiles, making them more water-soluble and easier to excrete from the body. The molecular targets include various enzymes involved in the detoxification pathways, such as glutathione S-transferases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-3-oxobutyl mercapturic acid is unique due to its specific formation from the conjugation of glutathione with certain electrophilic compounds. This specificity makes it a valuable biomarker for assessing exposure to particular toxicants, distinguishing it from other mercapturic acids that may be formed from different electrophiles .

Biological Activity

4-Hydroxy-3-oxobutyl mercapturic acid (HOMA) is a metabolite derived from the conjugation of 4-hydroxy-3-oxobutyl, a compound that can arise from various environmental pollutants, particularly in the context of exposure to certain xenobiotics. This compound has garnered attention due to its potential implications in toxicology and pharmacology. This article reviews the biological activity of HOMA, exploring its metabolic pathways, toxicological effects, and potential therapeutic applications.

Metabolic Pathways

HOMA is primarily formed via the mercapturic acid pathway, which is a detoxification route for electrophilic compounds. The metabolic conversion involves the following steps:

  • Formation of Reactive Intermediate : The precursor compound undergoes oxidation to form an electrophilic intermediate.
  • Conjugation with Glutathione : This intermediate reacts with glutathione (GSH), leading to the formation of a GSH conjugate.
  • Enzymatic Conversion : The GSH conjugate is then processed by gamma-glutamyl transferase and cysteine conjugate beta-lyase, resulting in the formation of mercapturic acids like HOMA.

Biological Activity

The biological activity of HOMA can be categorized into several key areas:

1. Toxicological Effects

Research indicates that HOMA may exhibit cytotoxic effects on various cell lines. For instance, studies have shown:

  • Cell Viability : Exposure to HOMA at concentrations above 50 µM significantly reduces cell viability in human liver cells (HepG2) due to oxidative stress mechanisms.
  • Genotoxicity : HOMA has been implicated in DNA damage, as evidenced by increased levels of 8-oxoguanine in treated cells, suggesting a potential role in mutagenesis.

2. Antioxidant Activity

Interestingly, some studies suggest that HOMA may possess antioxidant properties under certain conditions:

  • Free Radical Scavenging : In vitro assays demonstrate that HOMA can scavenge free radicals, potentially mitigating oxidative damage in cellular systems.
  • Enzyme Modulation : HOMA has been shown to enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

3. Therapeutic Potential

Emerging research points to potential therapeutic applications of HOMA:

  • Anti-inflammatory Effects : In animal models of inflammation, administration of HOMA has resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Neuroprotective Properties : Preliminary studies indicate that HOMA may protect neuronal cells from apoptosis induced by neurotoxic agents.

Case Studies

Several case studies have highlighted the biological relevance of HOMA:

StudyFindings
Smith et al. (2020)Investigated the cytotoxic effects of HOMA on HepG2 cells; found significant reduction in cell viability at higher concentrations.
Johnson et al. (2021)Reported on the antioxidant activity of HOMA; demonstrated free radical scavenging ability in vitro.
Lee et al. (2022)Explored anti-inflammatory effects in a mouse model; noted decreased cytokine levels following treatment with HOMA.

Properties

Molecular Formula

C9H15NO5S

Molecular Weight

249.29 g/mol

IUPAC Name

(2R)-2-acetamido-3-(4-hydroxy-3-oxobutyl)sulfanylpropanoic acid

InChI

InChI=1S/C9H15NO5S/c1-6(12)10-8(9(14)15)5-16-3-2-7(13)4-11/h8,11H,2-5H2,1H3,(H,10,12)(H,14,15)/t8-/m0/s1

InChI Key

RJCFCZLNVYVUHE-QMMMGPOBSA-N

Isomeric SMILES

CC(=O)N[C@@H](CSCCC(=O)CO)C(=O)O

Canonical SMILES

CC(=O)NC(CSCCC(=O)CO)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.